N,N-Di(propan-2-yl)but-1-en-1-amine

Description

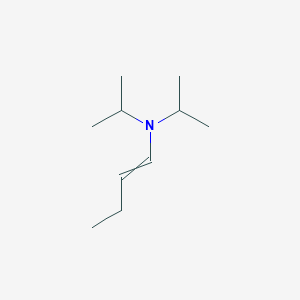

N,N-Di(propan-2-yl)but-1-en-1-amine is a tertiary enamine characterized by a but-1-en-1-amine backbone (CH₂=CHCH₂CH₂–) substituted with two isopropyl (propan-2-yl) groups at the nitrogen atom. Its molecular formula is C₁₁H₂₂N, with a molecular weight of 168.3 g/mol. The enamine structure introduces conjugation between the nitrogen lone pair and the adjacent double bond, conferring unique reactivity, such as nucleophilicity at the β-carbon and resistance to hydrolysis compared to imines. This compound’s steric bulk from the isopropyl groups may influence its solubility, stability, and applications in organic synthesis or materials science .

Properties

CAS No. |

112185-30-5 |

|---|---|

Molecular Formula |

C10H21N |

Molecular Weight |

155.28 g/mol |

IUPAC Name |

N,N-di(propan-2-yl)but-1-en-1-amine |

InChI |

InChI=1S/C10H21N/c1-6-7-8-11(9(2)3)10(4)5/h7-10H,6H2,1-5H3 |

InChI Key |

CIYJLXPCPUPMSU-UHFFFAOYSA-N |

Canonical SMILES |

CCC=CN(C(C)C)C(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N,N-Di(propan-2-yl)propan-2-amine

- Molecular Formula : C₉H₂₁N

- Structure : A fully saturated tertiary amine with two isopropyl groups and a central methyl-substituted nitrogen.

- Key Differences: Reactivity: Lacks the conjugated enamine system, making it less reactive in cycloaddition or Michael addition reactions. Basicity: Higher basicity due to the absence of electron-withdrawing conjugation from the double bond.

Triallylamine (N,N-Diallylprop-2-en-1-amine)

- Molecular Formula : C₉H₁₅N

- Structure : Contains three allyl (2-propenyl) groups attached to nitrogen.

- Key Differences :

- Polymerization : Triallylamine readily undergoes radical polymerization due to multiple double bonds, forming cross-linked polymers, whereas the target compound’s single double bond may limit such applications .

- Density : Triallylamine has a lower density (0.787 g/mL at 25°C) compared to the bulkier N,N-di(propan-2-yl)but-1-en-1-amine, which likely has a higher density due to increased molecular weight .

Diallylamine (N,N-Di(2-propenyl)amine)

- Molecular Formula : C₆H₁₁N

- Structure : Two allyl groups attached to nitrogen.

- Key Differences :

- Reactivity : The allyl groups enable Diels-Alder reactions and thiol-ene chemistry, whereas the target compound’s isopropyl groups favor steric hindrance-driven selectivity in nucleophilic additions .

- Boiling Point : Diallylamine’s lower molecular weight (97.16 g/mol) results in a lower boiling point compared to the target compound .

N-Methyl-N-(2-propynyl)-2-propyn-1-amine

- Molecular Formula : C₇H₁₁N

- Structure : Contains propargyl (propynyl) groups.

- Key Differences: Electron Effects: The triple bond in propynyl amines withdraws electron density, reducing basicity compared to the enamine’s resonance-stabilized nitrogen. Applications: Propynyl amines are used in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), whereas the target compound may serve as a ligand or monomer in specialty polymers .

Physicochemical and Functional Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.